2-amino-2-cyclohexyl-N'-hydroxyethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the addition of hydroxylamine . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: None required
Industrial Production Methods
Industrial production of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
2-amino-2-cyclohexyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: Forms corresponding oximes
Reduction: Converts to amines
Substitution: Reacts with halides to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl halides
Major Products
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
2-amino-2-cyclohexyl-N’-hydroxyethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its therapeutic properties in treating certain diseases
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by:
Binding: Forms stable complexes with target molecules
Inhibition: Inhibits the activity of certain enzymes, leading to altered biochemical pathways
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H17N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h6-7,12H,1-5,9H2,(H2,10,11) |
InChI Key |
UZTRFMDJGYFTDU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)C(/C(=N/O)/N)N |
Canonical SMILES |
C1CCC(CC1)C(C(=NO)N)N |
Origin of Product |
United States |
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